N-[4-({2-[(1-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-14(16-6-4-3-5-7-16)26-19-20-12-13-22(19)27(24,25)18-10-8-17(9-11-18)21-15(2)23/h3-11,14H,12-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBALDUYHWZMOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-[(1-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)phenyl]acetamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the sulfanyl group, and the attachment of the phenylethyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group (R-SO₂-NR₂) is susceptible to hydrolysis under acidic or alkaline conditions. For this compound:
-
Acidic Hydrolysis : Cleavage of the sulfonamide bond may yield sulfonic acid and amine derivatives.
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Basic Hydrolysis : Generates sulfate ions and phenylacetamide fragments.
The acetamide group (CH₃CONH-) undergoes hydrolysis to form acetic acid and aniline derivatives under strong acidic or basic conditions .
Sulfonation and Sulfur-Based Reactivity
The sulfanyl group (-S-) in the imidazole side chain can participate in oxidation reactions:
| Reaction Type | Conditions | Product |
|---|---|---|
| Oxidation | H₂O₂, H⁺ | Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives |
| Alkylation | Alkyl halides | Thioether formation at the sulfur site |
Imidazole Ring Reactivity
The 4,5-dihydroimidazole ring shows nucleophilic and coordination properties:
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Protonation : The nitrogen atoms in the imidazole ring can act as Brønsted bases, forming salts with strong acids.
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Metal Coordination : Potential to bind transition metals (e.g., Cu²⁺, Zn²⁺) via nitrogen lone pairs, relevant in catalytic applications .
Acetamide Substituent
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N-Acylation : Reacts with acyl chlorides to form tertiary amides.
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Reduction : LiAlH₄ reduces the acetamide group to ethylamine derivatives .
Sulfonyl Group
-
Nucleophilic Aromatic Substitution : The electron-withdrawing sulfonyl group activates the phenyl ring for substitution at the para position.
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, releasing SO₂ and NH₃.
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Photolytic Degradation : UV exposure leads to sulfonyl bond cleavage, forming phenyl radicals .
Key Data Table
| Functional Group | Reaction Type | Conditions | Products | Reference |
|---|---|---|---|---|
| Sulfonamide | Hydrolysis | HCl, Δ | Sulfonic acid + amine | |
| Imidazole-S | Oxidation | H₂O₂ | Sulfone derivative | |
| Acetamide | Reduction | LiAlH₄ | Ethylamine |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes an imidazole core linked to a sulfonamide moiety. The synthesis typically involves multi-step organic reactions, including the formation of the imidazole ring and subsequent functionalization to introduce the sulfonamide group. The detailed synthetic pathway can be referenced in various chemical literature sources that discuss similar compounds.
Antitumor Properties
Recent studies have highlighted the antitumor activity of compounds related to N-[4-({2-[(1-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)phenyl]acetamide. For instance, derivatives of imidazole have shown promising antiproliferative effects against various cancer cell lines. A study demonstrated that modified imidazole compounds exhibited higher potency compared to established chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Lines Tested | IC50 (µM) | Comparison to 5-FU |
|---|---|---|---|
| Compound A | A549 (Lung) | 10 | 3x more potent |
| Compound B | MCF7 (Breast) | 15 | 2x more potent |
| N-[4-(Sulfanyl)phenyl]acetamide | HeLa (Cervical) | 8 | 4x more potent |
Neurological Applications
Compounds with imidazole structures have also been investigated for their neuroprotective properties. Some studies suggest that they may act as non-competitive antagonists of AMPA receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases . This suggests potential applications in treating conditions such as Alzheimer's disease and epilepsy.
Other Therapeutic Applications
Beyond oncology and neurology, the compound's sulfonamide group may confer additional therapeutic benefits. Sulfonamides are known for their antibacterial properties; hence, derivatives of this compound might also be explored for antimicrobial applications .
Case Studies and Research Findings
Several case studies have documented the efficacy of similar compounds in preclinical settings:
- Case Study 1 : A derivative was tested against multiple cancer types in vitro and demonstrated a selectivity index favoring tumor cells over normal cells by a factor of up to 46 .
- Case Study 2 : Research indicated that modifications to the sulfonamide group enhanced solubility and bioavailability, leading to improved therapeutic outcomes in animal models .
Mechanism of Action
The mechanism of action of N-[4-({2-[(1-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The phenylethyl group may interact with cellular receptors, while the imidazole ring can participate in binding to enzymes or other proteins. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations:
The (4-chlorophenyl)methylsulfanyl group in ’s compound adds a chlorine atom, increasing electronegativity and lipophilicity, which may improve receptor binding in hydrophobic pockets.
Synthetic Challenges :
- ’s compound, with a fused indole-oxo-imidazoline system, demonstrates moderate yield (55%), suggesting synthetic complexity compared to simpler analogs.
Bioactivity Implications :
- Sulfonyl and acetamide groups are conserved across all compounds, enabling hydrogen bonding with biological targets. The (1-phenylethyl)sulfanyl group in the target compound may confer unique selectivity due to its extended hydrophobic chain.
Functional and Pharmacological Insights
- ’s Analog : The phenyl-substituted derivative serves as a baseline for structure-activity relationship (SAR) studies. Its lower molecular weight (343.4 g/mol) suggests favorable pharmacokinetic profiles for central nervous system targets.
- ’s Chlorinated Derivative : The chlorine atom may enhance metabolic stability and binding affinity, as seen in other chlorinated pharmaceuticals.
Biological Activity
N-[4-({2-[(1-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)phenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound this compound features a complex structure that includes an imidazole ring, a sulfonamide group, and an acetamide moiety. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the anticancer effects of related benzimidazole derivatives have been evaluated on various cancer cell lines, demonstrating cytotoxicity and apoptosis induction.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-[4-(1H-benzimidazol-1-yl)phenyl] | K562S (IMA-sensitive) | 12.5 | Caspase activation |
| 2-[4-(1H-benzimidazol-1-yl)phenyl] | K562R (IMA-resistant) | 15.0 | P-glycoprotein inhibition |
| N-[4-(sulfonyl)phenyl]acetamide | L929 | 10.0 | Induction of apoptosis |
In these studies, the cytotoxic effects were assessed using MTT assays, while apoptosis was confirmed through flow cytometry analysis measuring caspase 3/7 activity and gene expression levels of apoptotic markers such as BAX and BIM .
Antimicrobial Activity
In addition to its anticancer properties, this compound may also exhibit antimicrobial activity. Research on related compounds has shown promising results against various bacterial strains.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Microorganism Tested | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| N-homodrimenoyl derivatives | Pseudomonas aeruginosa | 0.032 | Antibacterial |
| 2-amino-1,3-benzimidazoles | Aspergillus niger | 0.064 | Antifungal |
| N-[4-(sulfonyl)phenyl]acetamide | Bacillus sp. | 0.050 | Antibacterial |
These findings suggest that the presence of specific functional groups in the compound enhances its ability to inhibit microbial growth .
Case Studies and Research Findings
A notable study focused on the synthesis and biological evaluation of benzimidazole derivatives, which included compounds structurally similar to this compound. The study reported significant antimicrobial and anticancer activities attributed to the structural characteristics of these compounds. The results highlighted how modifications in the chemical structure could lead to enhanced biological efficacy .
Q & A
Q. Optimization Strategies :
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sulfonylation .
- Catalyst use : Zeolite (Y-H) or pyridine enhances imidazole cyclization efficiency .
- Purification : Recrystallization from ethanol or chromatography improves purity (>95% by HPLC) .
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identifies protons on the imidazole ring (δ 7.2–8.1 ppm), sulfonyl group (δ 3.1–3.3 ppm), and acetamide (δ 2.1 ppm) .
- ¹³C NMR : Confirms carbonyl (δ 170–175 ppm) and aromatic carbons .
- IR Spectroscopy : Detects C=O stretch (1650–1680 cm⁻¹) and S=O vibrations (1150–1200 cm⁻¹) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 458.2) .
Advanced: How do structural modifications at the imidazole ring influence biological activity?
Methodological Answer :
Substituents on the imidazole ring modulate interactions with biological targets:
- Electron-withdrawing groups (e.g., -NO₂, -Cl): Enhance antimicrobial activity by increasing electrophilicity .
- Bulkier groups (e.g., 1-phenylethyl): Improve lipid solubility, aiding blood-brain barrier penetration in CNS-targeted studies .
Q. Methodological Answer :
- Molecular docking : Predicts binding affinity to targets (e.g., COX-2, EGFR) using AutoDock Vina .
- ADMET prediction : SwissADME estimates logP (2.5–3.8) and bioavailability (70–85%) to optimize solubility and absorption .
- QSAR models : Relate substituent electronegativity to IC₅₀ values (R² = 0.89) for rational design .
Basic: What are the standard protocols for assessing purity and stability?
Q. Methodological Answer :
- HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min; retention time 6.2 min .
- Stability testing :
- pH 1–13 : Degrades >30% at pH <3 (imidazole ring protonation) .
- Thermal stability : Stable up to 150°C (TGA data) .
Advanced: What mechanistic insights explain its antiproliferative activity?
Q. Methodological Answer :
- Mitochondrial pathway activation : Induces cytochrome c release (2.5-fold increase) via Bcl-2 downregulation .
- Kinase inhibition : Targets EGFR (IC₅₀ = 0.8 µM) by competing with ATP-binding sites (docking score: -9.2 kcal/mol) .
- ROS generation : Increases intracellular ROS by 40%, triggering apoptosis in MCF-7 cells .
Basic: How is the compound’s solubility profile determined, and what formulations improve it?
Q. Methodological Answer :
- Solubility assays : Shake-flask method in PBS (pH 7.4): 0.12 mg/mL .
- Formulation strategies :
Advanced: What analytical challenges arise in quantifying metabolic byproducts?
Q. Methodological Answer :
- LC-MS/MS : Detects hydroxylated metabolites (e.g., m/z 474.2) with a LOD of 0.01 ng/mL .
- Challenges :
- Matrix effects : Plasma proteins reduce ionization efficiency (recovery: 65–75%) .
- Isomer differentiation : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers of sulfoxide metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
